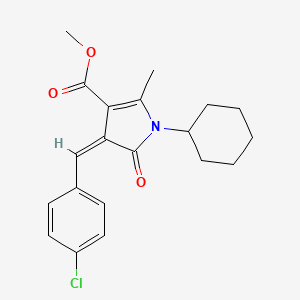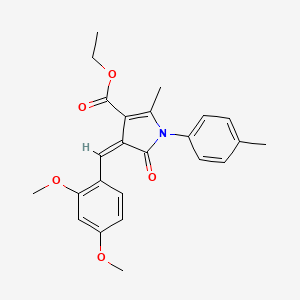![molecular formula C17H17N3O B11640653 2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol](/img/structure/B11640653.png)
2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL is a complex organic compound that belongs to the class of imidazobenzimidazoles. This compound is characterized by its unique structure, which includes an imidazole ring fused with a benzimidazole ring, and a phenyl group attached to an ethanol moiety. The compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the fusion with a benzimidazole ring. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction, and finally, the ethanol moiety is added via a reduction reaction.
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia.
Benzimidazole Ring Fusion: The imidazole ring is then fused with a benzimidazole ring through a cyclization reaction involving o-phenylenediamine.
Friedel-Crafts Alkylation: The phenyl group is introduced using a Friedel-Crafts alkylation reaction with benzene and an appropriate alkyl halide.
Reduction Reaction: The final step involves the reduction of the intermediate compound to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Benzimidazole: Contains a benzimidazole ring but lacks the additional phenyl and ethanol groups.
2-Phenylimidazole: Similar structure but without the fused benzimidazole ring.
Uniqueness
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both imidazole and benzimidazole rings, along with the phenyl and ethanol groups, contributes to its versatility and potential for various applications.
特性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC名 |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol |
InChI |
InChI=1S/C17H17N3O/c21-16(13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)19-11-10-18-17(19)20/h1-9,16,21H,10-12H2 |
InChIキー |
FTYOQTCJRQHBHR-UHFFFAOYSA-N |
正規SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640576.png)
![(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(2-fluorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11640579.png)
![3-(2-Phenylethyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640580.png)


![3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640594.png)

![(5Z)-2-(4-bromophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640603.png)
![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11640626.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
